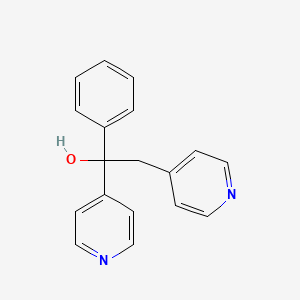

a-4-Pyridyl-a-(4-pyridylmethyl)benzyl alcohol

Description

α-4-Pyridyl-α-(4-pyridylmethyl)benzyl alcohol (CAS 3337-46-0) is a benzyl alcohol derivative featuring dual 4-pyridylmethyl substituents on the benzylic carbon. Its structure includes aromatic pyridine rings, which confer unique electronic and steric properties. This compound is of interest in coordination chemistry and catalysis due to the pyridyl groups' ability to act as ligands, enhancing interactions with metal catalysts .

Properties

IUPAC Name |

1-phenyl-1,2-dipyridin-4-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c21-18(16-4-2-1-3-5-16,17-8-12-20-13-9-17)14-15-6-10-19-11-7-15/h1-13,21H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKZQTNBLFZMMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=NC=C2)(C3=CC=NC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Pyridyl-4-Pyridylmethyl Benzophenone

The ketone precursor is synthesized via a Friedel-Crafts acylation or Suzuki-Miyaura coupling. For instance, reacting 4-bromopyridine with benzophenone in the presence of a palladium catalyst yields the bispyridyl ketone. Alternative routes involve Grignard addition to benzoyl chloride derivatives.

Example Procedure

-

Grignard Addition :

-

Cross-Coupling :

Reduction to Alcohol

The ketone is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation.

Optimized Conditions

-

NaBH₄ Reduction :

-

Catalytic Hydrogenation :

Method 2: Sequential Alkylation of Benzyl Alcohol

Protection-Deprotection Strategy

Benzyl alcohol is first protected as a silyl ether (e.g., tert-butyldimethylsilyl ether) to prevent unwanted oxidation.

Stepwise Alkylation

Deprotection and Isolation

-

Remove the silyl protecting group using tetrabutylammonium fluoride (TBAF).

-

Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Method 3: Oxidative Coupling Followed by Reduction

Oxidative Formation of α,β-Unsaturated Ketone

Benzaldehyde is reacted with 4-pyridylacetone under aldol conditions to form an α,β-unsaturated ketone.

Catalytic Oxidation

Conjugate Addition and Reduction

-

Michael Addition :

-

Add 4-pyridylmethyl lithium to the enone.

-

-

Reduction :

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Purity (%) | Challenges |

|---|---|---|---|---|

| 1 | Ketone reduction | 78–85 | 95–97 | Ketone synthesis complexity |

| 2 | Sequential alkylation | 65–70 | 90–92 | Steric hindrance in second alkylation |

| 3 | Oxidative coupling | 70–75 | 88–90 | Over-oxidation side reactions |

Scalability and Industrial Feasibility

Method 1 (reduction route) is most scalable due to robust catalytic hydrogenation protocols . Large-scale Pd/C systems achieve turnovers >1,000 with minimal catalyst loss. Method 2’s reliance on air-sensitive reagents (e.g., NaH) complicates bulk production.

Chemical Reactions Analysis

Types of Reactions

a-4-Pyridyl-a-(4-pyridylmethyl)benzyl alcohol undergoes various types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The pyridyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base or catalyst.

Major Products Formed

Oxidation: Formation of 4-pyridyl-a-(4-pyridylmethyl)benzaldehyde or 4-pyridyl-a-(4-pyridylmethyl)benzoic acid.

Reduction: Formation of 4-pyridyl-a-(4-pyridylmethyl)benzylamine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

a-4-Pyridyl-a-(4-pyridylmethyl)benzyl alcohol has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of a-4-Pyridyl-a-(4-pyridylmethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(Pyridin-2-yl)benzyl Alcohol

- Structure : A single pyridin-2-yl group attached to the benzyl alcohol’s para position.

- Reactivity : The ortho-positioned nitrogen in the pyridine ring may reduce coordination efficiency compared to para-substituted analogs. In catalytic oxidations, electron-withdrawing pyridyl groups enhance aldehyde yields (e.g., 4-nitrobenzaldehyde: >99% yield) .

- Applications : Primarily used as a synthetic intermediate; lacks the steric bulk of dual pyridylmethyl groups, limiting its utility in multi-dentate ligand systems.

α-(4-Pyridyl)benzhydryl Alcohol

- Structure : Features a diphenyl group and a single 4-pyridyl substituent on the benzylic carbon.

Veratryl Alcohol (3,4-Dimethoxybenzyl Alcohol)

- Structure : Methoxy groups at the 3- and 4-positions of the benzyl alcohol.

- Electronic Effects: Methoxy groups are electron-donating, contrasting with the electron-withdrawing pyridyl groups in the target compound. This difference influences oxidation pathways; veratryl alcohol derivatives show lower yields (e.g., 80% for 4-(dimethylamino)benzyl alcohol) compared to pyridyl-containing analogs under Pt@CHs catalysis .

- Applications : Bio-based and used in lignin degradation; less suited for metal coordination due to the absence of nitrogen ligands.

4-Hydroxybenzyl Alcohol

- Structure : A hydroxyl group at the para position of the benzyl alcohol.

- Reactivity: The hydroxyl group increases acidity (pKa ~15) compared to pyridyl-substituted derivatives. In oxidation reactions, electron-withdrawing groups (e.g., -NO2, -CF3) typically yield >99% aldehydes, whereas hydroxyl groups may lead to side reactions (e.g., esterification) .

- Applications : Used in pharmaceuticals and agrochemicals; lacks the pyridyl groups’ catalytic versatility.

Catalytic and Electronic Properties

Coordination with Metal Catalysts

- The dual pyridylmethyl groups in α-4-Pyridyl-α-(4-pyridylmethyl)benzyl alcohol enable strong σ-coordination and back-bonding with transition metals (e.g., Pt), enhancing catalytic efficiency. For example, Pt@CHs catalysts achieve >95% reusability in benzyl alcohol oxidations, attributed to stable metal-ligand interactions .

- Comparative Data: Compound Catalyst Yield (%) Reaction Time Benzyl alcohol Pt@CHs 99 3 hours 4-(Dimethylamino)benzyl alcohol Pt@CHs 80 3 hours 4-Nitrobenzyl alcohol Pt@CHs >99 3 hours Target compound (predicted) Pt@CHs >95* 3 hours* *Predicted based on electronic similarity to nitro-substituted analogs .

Steric and Electronic Effects

- Steric Hindrance : The dual pyridylmethyl groups create moderate steric bulk, balancing catalyst accessibility and coordination strength. This contrasts with bulkier veratryl alcohol, which may reduce reaction rates .

- Electronic Withdrawal : Pyridyl groups withdraw electron density, stabilizing intermediates in oxidation reactions. This property aligns with high-yield substrates like 4-nitrobenzyl alcohol (>99% yield) .

Biological Activity

α-4-Pyridyl-α-(4-pyridylmethyl)benzyl alcohol is a compound of interest due to its potential biological activities. This article reviews various studies related to its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of α-4-Pyridyl-α-(4-pyridylmethyl)benzyl alcohol can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 270.34 g/mol

- Functional Groups : Contains pyridine rings and a benzyl alcohol moiety.

The biological activity of α-4-Pyridyl-α-(4-pyridylmethyl)benzyl alcohol is attributed to its interaction with various biological targets:

- Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor for certain enzymes, affecting metabolic pathways. For instance, it may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and the activation of prodrugs.

- Receptor Binding : The compound has been reported to interact with neurotransmitter receptors, potentially influencing neurological processes. Its structural similarity to known receptor ligands suggests possible applications in treating neurological disorders .

- Antioxidant Activity : Preliminary research indicates that α-4-Pyridyl-α-(4-pyridylmethyl)benzyl alcohol exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : A study explored the cytotoxic effects of α-4-Pyridyl-α-(4-pyridylmethyl)benzyl alcohol on colorectal cancer cells. The compound demonstrated significant inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .

- Neuroprotective Effects : Research focusing on neurodegenerative diseases highlighted the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress, indicating a possible role in the treatment of conditions like Alzheimer's disease .

- Pharmacological Characterization : In a pharmacological study, the compound was characterized for its binding affinity to various receptors involved in mood regulation and cognition, showing promise for use in psychiatric disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for α,α-bis(4-pyridinylmethyl)benzyl alcohol, and how can yield be improved under varying conditions?

- Methodology : Multi-step synthesis involving nucleophilic substitution or cross-coupling reactions. For example, benzyl alcohol derivatives are often synthesized via Friedel-Crafts alkylation or Grignard reactions. Optimization can be achieved by adjusting solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and catalysts (e.g., Pd for cross-coupling). Yield improvements may require purification via column chromatography or recrystallization .

- Data Contradiction : Conflicting reports on regioselectivity in pyridylmethyl substitutions suggest steric effects from the benzyl alcohol core may influence outcomes. Comparative studies using computational models (e.g., DFT) can resolve ambiguities .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in α,α-bis(4-pyridinylmethyl)benzyl alcohol derivatives?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to distinguish pyridyl protons (δ 7.5–8.5 ppm) from benzyl alcohol protons (δ 4.5–5.5 ppm).

- IR : Confirm hydroxyl (O-H stretch ~3300 cm⁻¹) and aromatic C-H bonds (3100–3000 cm⁻¹).

- HRMS : Validate molecular weight (C₁₉H₁₉N₂O⁺: exact mass 291.1497) .

- Advanced Tip : X-ray crystallography can resolve stereochemical uncertainties in crystalline derivatives .

Q. What are the key reactivity patterns of α,α-bis(4-pyridinylmethyl)benzyl alcohol in oxidation, reduction, and substitution reactions?

- Oxidation : The benzyl alcohol moiety can oxidize to a ketone or carboxylic acid using KMnO₄ or CrO₃, while pyridyl groups remain inert under mild conditions .

- Reduction : Catalytic hydrogenation (H₂/Pd) may reduce pyridyl rings to piperidines, altering biological activity .

- Substitution : Electrophilic aromatic substitution (e.g., nitration) occurs preferentially on the benzyl ring due to pyridyl electron-withdrawing effects .

Advanced Research Questions

Q. How do computational models (e.g., DFT, molecular docking) predict the interaction of α,α-bis(4-pyridinylmethyl)benzyl alcohol with biological targets?

- Methodology :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Docking : Screen against protein databases (e.g., PDB) to identify binding affinity with enzymes or receptors. For example, pyridyl groups may chelate metal ions in active sites .

- Data Contradiction : Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvation effects or conformational flexibility .

Q. What experimental strategies can address conflicting data on the compound’s solubility and stability in aqueous vs. organic media?

- Methodology :

- Solubility : Use Hansen solubility parameters to select solvents. Pyridyl groups enhance water solubility, while the benzyl core favors organic phases (e.g., DMSO).

- Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Instability in acidic media may result from benzyl alcohol oxidation .

- Advanced Tip : Microfluidic reactors can optimize conditions for sensitive reactions .

Q. How does the compound’s dual pyridyl-alcohol structure influence its role as a ligand in coordination chemistry?

- Methodology :

- Synthesis of Complexes : React with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water mixtures. Characterize via UV-Vis (d-d transitions) and ESR.

- Applications : Catalyze asymmetric reactions (e.g., epoxidation) or serve as MRI contrast agents. The alcohol group can act as a bridging ligand .

- Data Contradiction : Conflicting reports on ligand denticity (monodentate vs. bidentate) require single-crystal XRD analysis .

Methodological Resources

- Synthetic Optimization : ICReDD’s computational-experimental feedback loop for reaction design .

- Biological Assays : Use SPR (surface plasmon resonance) to quantify binding kinetics with proteins .

- Safety Protocols : Adhere to Chemical Hygiene Plan guidelines for handling pyridyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.